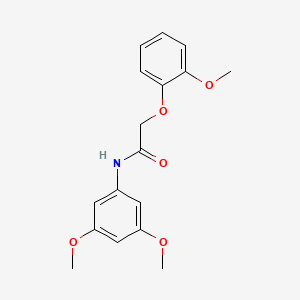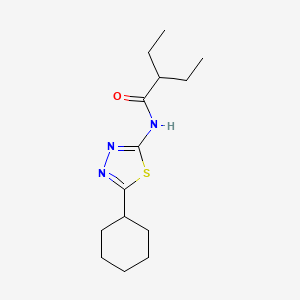![molecular formula C20H24O4 B5879835 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)
4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, commonly known as flavokawain B (FKB), is a natural chalcone found in the kava plant (Piper methysticum). Kava is a traditional beverage consumed in many Pacific Island countries for its sedative and anxiolytic effects. FKB has been the subject of scientific research due to its potential health benefits.
Mécanisme D'action
4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one exerts its effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell growth and the modulation of signaling pathways involved in inflammation. 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. Animal studies have shown that 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can reduce tumor growth and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one in lab experiments is that it is a natural compound found in a traditional plant medicine. This makes it a potentially safer alternative to synthetic drugs. However, the purity and consistency of 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can vary depending on the extraction method used and the source of the kava plant. This can make it difficult to compare results between studies.
Orientations Futures
There are several potential future directions for research on 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one. One area of interest is the development of 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the safety and efficacy of 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one in humans. Additionally, further studies are needed to understand the mechanisms of action of 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one and to optimize extraction and purification methods.
Méthodes De Synthèse
4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can be extracted from the roots of the kava plant using various methods, including solvent extraction, supercritical fluid extraction, and microwave-assisted extraction. The purity of 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can be increased through chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been studied for its potential anticancer, anti-inflammatory, and antimicrobial properties. In vitro studies have shown that 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-methyl-5,7-bis(3-methylbut-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-13(2)6-8-22-16-11-17(23-9-7-14(3)4)20-15(5)10-19(21)24-18(20)12-16/h6-7,10-12H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBUTDCOZBXVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCC=C(C)C)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5,7-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)



![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)





